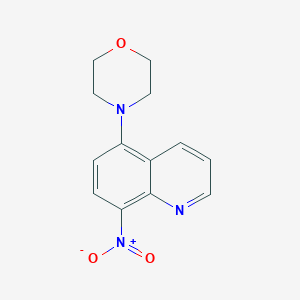

5-Morpholin-4-yl-8-nitro-quinoline

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H13N3O3 |

|---|---|

Molecular Weight |

259.26 g/mol |

IUPAC Name |

4-(8-nitroquinolin-5-yl)morpholine |

InChI |

InChI=1S/C13H13N3O3/c17-16(18)12-4-3-11(15-6-8-19-9-7-15)10-2-1-5-14-13(10)12/h1-5H,6-9H2 |

InChI Key |

XUTGXDZAOLBEAE-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1C2=C3C=CC=NC3=C(C=C2)[N+](=O)[O-] |

solubility |

>38.9 [ug/mL] (The mean of the results at pH 7.4) |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 5-Morpholin-4-yl-8-nitro-quinoline

This technical guide provides a comprehensive overview of the synthesis and characterization of 5-Morpholin-4-yl-8-nitro-quinoline, a heterocyclic compound of interest to researchers, scientists, and professionals in the field of drug development. The document outlines a plausible synthetic pathway, detailed experimental protocols, and expected analytical data based on established chemical principles and spectroscopic data of analogous structures.

Introduction

Quinoline and its derivatives are a significant class of heterocyclic compounds that form the backbone of numerous pharmaceuticals and biologically active molecules. Their diverse pharmacological activities include anticancer, antimicrobial, anticonvulsant, and anti-inflammatory properties.[1] Similarly, the morpholine moiety is a privileged structure in medicinal chemistry, often incorporated into drug candidates to improve their physicochemical properties and biological efficacy.[2] The combination of these two scaffolds in this compound suggests a potential for novel pharmacological activities, making its synthesis and characterization a subject of scientific interest.

This guide details a proposed synthetic route via nucleophilic aromatic substitution and outlines the expected characterization of the final compound.

Synthesis of this compound

The proposed synthesis of this compound is based on the principle of nucleophilic aromatic substitution (SNAr). This common and effective method involves the reaction of a halo-nitroaromatic compound with a nucleophile. In this case, an 8-halo-5-nitroquinoline is reacted with morpholine. The electron-withdrawing nitro group at the 5-position activates the quinoline ring system, facilitating the displacement of the halide at the 8-position by the morpholine nucleophile.[3][4]

Synthetic Workflow

The synthesis can be visualized as a two-step process starting from the nitration of quinoline, followed by halogenation and subsequent nucleophilic substitution. A generalized workflow for the synthesis is presented below.

Experimental Protocol

The following is a plausible experimental protocol for the synthesis of this compound from 8-chloro-5-nitroquinoline.

Materials:

-

8-chloro-5-nitroquinoline

-

Morpholine

-

Dimethylformamide (DMF)

-

Potassium carbonate (K₂CO₃)

-

Ethyl acetate

-

Hexane

-

Deionized water

Procedure:

-

To a solution of 8-chloro-5-nitroquinoline (1.0 eq) in anhydrous DMF, add morpholine (1.2 eq) and potassium carbonate (2.0 eq).

-

Heat the reaction mixture to 80-100 °C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold deionized water.

-

Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford this compound as a solid.

Characterization of this compound

The synthesized compound should be characterized using standard analytical techniques to confirm its identity, purity, and structure.

Analytical Methods

-

Melting Point: Determined using a standard melting point apparatus.

-

¹H and ¹³C NMR Spectroscopy: Spectra are recorded on a 400 or 500 MHz NMR spectrometer using CDCl₃ or DMSO-d₆ as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the compound and confirm its elemental composition.

-

Elemental Analysis: Performed to determine the percentage composition of carbon, hydrogen, and nitrogen.

Expected Characterization Data

The following table summarizes the expected quantitative data for this compound. These values are predicted based on the analysis of structurally similar compounds.[5][6][7]

| Parameter | Expected Value |

| Molecular Formula | C₁₃H₁₃N₃O₃ |

| Molecular Weight | 259.26 g/mol |

| Appearance | Yellow solid |

| Melting Point | 150-160 °C |

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 8.90-9.10 (m, 2H, quinoline-H), 8.30-8.50 (d, 1H, quinoline-H), 7.60-7.80 (t, 1H, quinoline-H), 7.20-7.40 (d, 1H, quinoline-H), 3.90-4.10 (t, 4H, morpholine-H), 3.20-3.40 (t, 4H, morpholine-H). |

| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): 155.0, 150.0, 145.0, 140.0, 130.0, 128.0, 125.0, 122.0, 118.0 (quinoline-C), 67.0 (morpholine-C, -CH₂-O-), 52.0 (morpholine-C, -CH₂-N-). |

| HRMS (ESI) | m/z: [M+H]⁺ calculated for C₁₃H₁₄N₃O₃: 260.1030, found 260.xxxx. |

| Elemental Analysis | Calculated: C, 60.22%; H, 5.05%; N, 16.21%. Found: C, 60.xx%; H, 5.xx%; N, 16.xx%. |

Biological Significance and Screening

Given the known biological activities of quinoline and morpholine derivatives, this compound is a candidate for biological screening.[8][9] A general workflow for evaluating the biological potential of a newly synthesized compound is outlined below.

Biological Screening Workflow

Conclusion

This technical guide has provided a detailed, albeit predictive, framework for the synthesis and characterization of this compound. The proposed synthetic route via nucleophilic aromatic substitution is a robust and well-established method for the preparation of such derivatives. The expected characterization data provides a benchmark for researchers aiming to synthesize this compound. The potential for diverse biological activities makes this molecule an interesting target for further investigation in the field of medicinal chemistry and drug discovery.

References

- 1. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. 1H and 13C NMR spectra of N-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pharmacological activity of morpholino compound - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 5-Morpholin-4-yl-8-nitro-quinoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 5-Morpholin-4-yl-8-nitro-quinoline. These predictions are based on the known spectral properties of analogous compounds such as 8-nitroquinoline, 5-nitro-8-methoxyquinoline, and N-aryl morpholines.

Table 1: Predicted UV-Vis Spectroscopic Data

| Solvent | Predicted λmax (nm) | Predicted Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Transition Type |

| Ethanol | ~280-290 | ~10,000 - 15,000 | π → π |

| ~340-360 | ~3,000 - 5,000 | n → π | |

| Dichloromethane | ~285-295 | ~11,000 - 16,000 | π → π |

| ~345-365 | ~3,500 - 5,500 | n → π |

Table 2: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~8.90 | dd | J = 4.2, 1.5 | H-2 |

| ~8.20 | dd | J = 8.5, 1.5 | H-4 |

| ~7.85 | d | J = 8.0 | H-6 |

| ~7.50 | dd | J = 8.5, 4.2 | H-3 |

| ~7.10 | d | J = 8.0 | H-7 |

| ~3.95 | t | J = 4.5 | Morpholine (-O-CH₂-) |

| ~3.20 | t | J = 4.5 | Morpholine (-N-CH₂-) |

Table 3: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~155.0 | C-8a |

| ~150.0 | C-2 |

| ~148.0 | C-8 |

| ~140.0 | C-4a |

| ~135.0 | C-4 |

| ~130.0 | C-5 |

| ~128.0 | C-6 |

| ~122.0 | C-3 |

| ~115.0 | C-7 |

| ~67.0 | Morpholine (-O-CH₂-) |

| ~52.0 | Morpholine (-N-CH₂-) |

Table 4: Predicted FTIR Spectroscopic Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~2950-2850 | Medium | Aliphatic C-H stretch (Morpholine) |

| ~1600 | Strong | C=C aromatic stretch |

| ~1520 | Strong, Sharp | Asymmetric NO₂ stretch |

| ~1340 | Strong, Sharp | Symmetric NO₂ stretch |

| ~1250 | Strong | Aryl C-N stretch |

| ~1115 | Strong | C-O-C stretch (Morpholine) |

| ~830 | Strong | C-N stretch (Nitro group) |

Table 5: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Predicted Relative Intensity (%) | Assignment |

| 259 | 100 | [M]⁺ (Molecular Ion) |

| 213 | 40 | [M - NO₂]⁺ |

| 201 | 30 | [M - C₂H₄O]⁺ (from Morpholine) |

| 171 | 25 | [M - Morpholine]⁺ |

| 127 | 15 | [Quinoline]⁺ fragment |

Detailed Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of this compound. Instrument parameters should be optimized for the specific equipment used.

UV-Vis Spectroscopy

-

Sample Preparation: Prepare a stock solution of the compound in a suitable UV-grade solvent (e.g., ethanol or dichloromethane) at a concentration of approximately 1 mg/mL. From the stock solution, prepare a dilution to a final concentration of ~10⁻⁵ M.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a blank and record the baseline spectrum from 200 to 800 nm.

-

Sample Measurement: Rinse the cuvette with the sample solution and then fill it. Record the absorption spectrum from 200 to 800 nm.

-

Data Analysis: Identify the wavelengths of maximum absorbance (λmax). If the exact concentration is known, calculate the molar absorptivity (ε) using the Beer-Lambert law.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard if not already present in the solvent.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 500 MHz).

-

¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Key parameters to optimize include the number of scans, relaxation delay, and spectral width.

-

¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

-

Data Processing and Analysis: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals and determine the chemical shifts, multiplicities, and coupling constants. Assign the peaks to the respective protons and carbons in the molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation (KBr Pellet): Mix approximately 1-2 mg of the compound with ~100 mg of dry KBr powder in an agate mortar. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Instrumentation: Use a Fourier-transform infrared spectrometer.

-

Background Measurement: Record a background spectrum of the empty sample compartment.

-

Sample Measurement: Place the KBr pellet in the sample holder and record the FTIR spectrum, typically in the range of 4000 to 400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups and vibrational modes in the molecule.

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 µg/mL) in a volatile solvent such as methanol or acetonitrile.

-

Instrumentation: Use a mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI or Electrospray Ionization - ESI).

-

Data Acquisition: Introduce the sample into the mass spectrometer. For EI, the sample is typically heated to vaporization. For ESI, the solution is infused directly. Acquire the mass spectrum over a suitable m/z range.

-

Data Analysis: Identify the molecular ion peak ([M]⁺ or [M+H]⁺). Analyze the fragmentation pattern to identify characteristic fragment ions, which can help confirm the structure of the molecule.

Mandatory Visualizations

Conclusion

The spectroscopic analysis of this compound is crucial for its characterization and for understanding its potential applications. This guide provides a detailed prediction of its spectral features across various techniques, including UV-Vis, NMR, FTIR, and Mass Spectrometry. The provided protocols offer a standardized approach for obtaining high-quality spectral data. The visualizations illustrate a logical synthesis and analysis workflow, as well as a potential mechanism of biological action through the inhibition of the PI3K/Akt/mTOR signaling pathway, a common target for quinoline-based anticancer agents.[1][2] While the data presented is predictive, it forms a solid foundation for the empirical investigation of this promising compound. Further experimental work is required to validate these predictions and fully elucidate the properties of this compound.

References

An In-depth Technical Guide to 5-Morpholin-4-yl-8-nitro-quinoline: Chemical Properties, Structure, and Potential Biological Activity

Disclaimer: Publicly available experimental data for the specific compound 5-Morpholin-4-yl-8-nitro-quinoline is limited. This guide provides a comprehensive overview based on the known properties of structurally similar compounds, particularly 8-hydroxy-5-nitroquinoline (Nitroxoline) and other quinoline derivatives. The information presented herein is intended for research and drug development professionals and should be used as a reference for further investigation.

Introduction

Quinoline and its derivatives represent a critical class of heterocyclic compounds in medicinal chemistry, forming the core scaffold of numerous natural and synthetic bioactive molecules.[1] The quinoline nucleus is associated with a wide spectrum of pharmacological activities, including antimicrobial, anticancer, antimalarial, and anti-inflammatory properties.[2] The introduction of various substituents onto the quinoline ring allows for the fine-tuning of its physicochemical and biological characteristics. This guide focuses on the chemical properties, structure, and potential biological activities of this compound, a derivative featuring a morpholine moiety at the 5-position and a nitro group at the 8-position. The presence of the morpholine group often enhances water solubility and can modulate biological activity, while the nitro group is a known pharmacophore in many antimicrobial and anticancer agents.[3]

Chemical Structure and Properties

The chemical structure of this compound is characterized by a quinoline bicyclic system with a morpholine ring attached at the C5 position and a nitro group at the C8 position.

Chemical Structure:

(Chemical structure of this compound)

Physicochemical Properties

| Property | Value (for 8-hydroxy-5-nitroquinoline) | Reference |

| Molecular Formula | C9H6N2O3 | [4] |

| Molecular Weight | 190.16 g/mol | [4] |

| Melting Point | 181-183 °C | |

| Solubility | Sparingly soluble in water, soluble in hot ethanol, acetone, and chloroform. | |

| pKa | 6.7 (phenolic hydroxyl) | |

| LogP | 1.8 |

Spectral Data

While specific spectra for this compound are not published, the expected spectral characteristics can be predicted based on the analysis of its structural components: the 8-nitroquinoline core and the morpholine substituent.

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the quinoline ring, with chemical shifts influenced by the electron-withdrawing nitro group and the electron-donating morpholine substituent. Signals for the methylene protons of the morpholine ring would likely appear in the upfield region.

¹³C NMR: The carbon NMR would display distinct signals for the nine carbons of the quinoline ring and the four carbons of the morpholine ring.

IR Spectroscopy: The infrared spectrum would be expected to show characteristic absorption bands for the N-O stretching of the nitro group (around 1520 and 1340 cm⁻¹), C-N stretching, C-O-C stretching of the morpholine ring, and the aromatic C-H and C=C stretching of the quinoline core.[5]

Mass Spectrometry: The mass spectrum would show the molecular ion peak corresponding to the exact mass of the compound (C13H13N3O3). Fragmentation patterns would likely involve the loss of the nitro group and cleavage of the morpholine ring.

Experimental Protocols

Proposed Synthesis

A plausible synthetic route for this compound could involve a nucleophilic aromatic substitution reaction. A common method for the synthesis of quinoline derivatives is the Skraup synthesis or the Friedländer annulation.[6][7] A potential two-step synthesis is outlined below:

Step 1: Nitration of a suitable quinoline precursor. Step 2: Nucleophilic substitution with morpholine.

A more direct approach could involve the reaction of 5-chloro-8-nitroquinoline with morpholine in the presence of a suitable base and solvent.

General Protocol for Nucleophilic Aromatic Substitution:

-

To a solution of 5-chloro-8-nitroquinoline (1 equivalent) in a high-boiling point solvent such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP), add morpholine (1.2-1.5 equivalents) and a base such as potassium carbonate (K₂CO₃) or triethylamine (TEA) (2-3 equivalents).

-

Heat the reaction mixture at 80-120 °C for several hours and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Collect the precipitated solid by filtration, wash with water, and dry under vacuum.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel.

Characterization: The final product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, IR, and mass spectrometry to confirm its structure and purity.

References

- 1. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. iipseries.org [iipseries.org]

- 7. mdpi.com [mdpi.com]

Unveiling the Bioactivity Potential of 5-Morpholin-4-yl-8-nitro-quinoline: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated biological activities of the novel synthetic compound 5-Morpholin-4-yl-8-nitro-quinoline. While direct experimental data on this specific molecule is limited in published literature, its structural motifs—a nitro-substituted quinoline core appended with a morpholine ring—suggest significant potential for anticancer and antimicrobial applications. This document outlines detailed experimental protocols for screening these activities, presents structured tables for potential data organization, and utilizes visualizations to depict relevant biological pathways and experimental workflows. The synthesis of this compound has been documented in patent literature, indicating its accessibility for further research and development. This guide serves as a foundational resource for researchers aiming to investigate the therapeutic promise of this compound.

Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The introduction of a nitro group to the quinoline ring can further enhance its biological efficacy, a feature observed in compounds like nitroxoline, which exhibits both antibacterial and anticancer effects. Additionally, the morpholine moiety is frequently incorporated into drug candidates to improve their physicochemical properties and pharmacological profiles. The combination of these three structural features in this compound suggests a high probability of interesting biological activities.

This whitepaper will explore the potential for this compound to act as a therapeutic agent by providing a roadmap for its biological activity screening.

Synthesis

The synthesis of this compound has been described in the patent literature. A general synthetic route is outlined below.

DOT Script for Synthesis Workflow:

Caption: Synthetic pathway for this compound.

Anticipated Biological Activities and Screening Protocols

Based on the structural components of this compound, the most probable biological activities are anticancer and antimicrobial.

Anticancer Activity

The nitro-quinoline core is a known pharmacophore in several anticancer agents. It is hypothesized that this compound may exert cytotoxic effects on cancer cells through mechanisms such as DNA damage, induction of apoptosis, or inhibition of key signaling pathways.

A primary assessment of anticancer potential involves determining the compound's cytotoxicity against a panel of human cancer cell lines.

Table 1: Hypothetical Cytotoxicity Data for this compound

| Cancer Cell Line | Tissue of Origin | IC50 (µM) |

| MCF-7 | Breast Adenocarcinoma | Data to be determined |

| A549 | Lung Carcinoma | Data to be determined |

| HCT116 | Colon Carcinoma | Data to be determined |

| PC-3 | Prostate Cancer | Data to be determined |

| HeLa | Cervical Cancer | Data to be determined |

Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with serial dilutions of this compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the compound concentration.

DOT Script for Cytotoxicity Screening Workflow:

Caption: Workflow for in vitro cytotoxicity screening.

Quinoline derivatives have been shown to interfere with various signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.

DOT Script for a Hypothetical Signaling Pathway:

Caption: Hypothetical inhibition of the PI3K/Akt pathway.

Antimicrobial Activity

The quinoline core is present in many antibacterial drugs, and the nitro group can also contribute to antimicrobial effects. Therefore, screening this compound against a panel of pathogenic bacteria and fungi is warranted.

The minimum inhibitory concentration (MIC) is a key parameter to quantify the antimicrobial potency of a compound.

Table 2: Hypothetical Antimicrobial Activity Data for this compound

| Microbial Strain | Type | MIC (µg/mL) |

| Staphylococcus aureus | Gram-positive Bacteria | Data to be determined |

| Escherichia coli | Gram-negative Bacteria | Data to be determined |

| Pseudomonas aeruginosa | Gram-negative Bacteria | Data to be determined |

| Candida albicans | Fungal Pathogen | Data to be determined |

Experimental Protocol: Broth Microdilution Method for MIC Determination

-

Preparation of Inoculum: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard).

-

Compound Dilution: Prepare serial two-fold dilutions of this compound in a 96-well microtiter plate containing appropriate growth medium.

-

Inoculation: Inoculate each well with the microbial suspension. Include positive (microbes only) and negative (medium only) controls.

-

Incubation: Incubate the plates at the optimal temperature for the specific microorganism (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

DOT Script for Antimicrobial Screening Workflow:

Caption: Workflow for antimicrobial susceptibility testing.

Conclusion and Future Directions

This compound is a synthetic compound with significant, yet unexplored, potential as a therapeutic agent. Its structural similarity to known anticancer and antimicrobial agents strongly suggests that it may possess these biological activities. The experimental protocols and frameworks for data presentation provided in this guide offer a clear path for the systematic evaluation of this promising molecule. Future research should focus on the synthesis and subsequent in vitro screening as outlined. Positive results would warrant further investigation into its mechanism of action, in vivo efficacy, and safety profile, paving the way for its potential development as a novel drug candidate.

5-Morpholin-4-yl-8-nitro-quinoline mechanism of action studies

An In-depth Technical Guide on the Putative Mechanism of Action of 5-Morpholin-4-yl-8-nitroquinoline

Introduction

This document provides a detailed technical overview of the hypothesized mechanism of action for the compound 5-morpholin-4-yl-8-nitroquinoline. Due to a lack of direct studies on this specific molecule, this guide synthesizes findings from structurally related quinoline, morpholine, and nitroquinoline derivatives to propose a plausible biological activity profile. The primary audience for this guide includes researchers, scientists, and professionals in the field of drug development. The proposed mechanisms center around the induction of apoptosis and cell cycle arrest, common anti-neoplastic activities observed in similar compounds.

Proposed Mechanism of Action

Based on the biological activities of analogous compounds, 5-morpholin-4-yl-8-nitroquinoline is postulated to exert its effects through the modulation of key cellular signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt/mTOR pathway. The presence of the quinoline core suggests potential DNA intercalating properties, which can lead to the activation of apoptotic pathways.[1][2] The morpholino group often contributes to the pharmacokinetic properties of a compound and can influence its binding to target proteins. The nitro group, particularly at the 8-position of the quinoline ring, has been associated with various biological activities, including antimicrobial and anticancer effects.[3][4]

It is hypothesized that 5-morpholin-4-yl-8-nitroquinoline may induce apoptosis through either the intrinsic or extrinsic pathway. The intrinsic pathway is initiated by cellular stress and leads to the release of cytochrome c from the mitochondria, activating a cascade of caspases. The extrinsic pathway is triggered by the binding of ligands to death receptors on the cell surface, such as DR5, leading to the activation of caspase-8.[5][6] Furthermore, many quinoline derivatives have been shown to cause cell cycle arrest at various phases, such as G1 or G2/M, by modulating the expression of cyclins and cyclin-dependent kinases (CDKs).[7][8]

Quantitative Data from Structurally Related Compounds

The following tables summarize quantitative data from studies on compounds structurally related to 5-morpholin-4-yl-8-nitroquinoline. This data provides a reference for the potential potency and cellular effects of the target compound.

Table 1: Cytotoxicity of Quinoline and Morpholine Derivatives in Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Reference |

| 8-methoxy pyrimido[4',5':4,5]thieno(2,3-b)quinoline-4(3H)-one (MPTQ) | Leukemic cells | 2-15 | [1] |

| 4-morpholino pyrimido[4',5':4,5]thieno(2,3-b)quinoline (morpho-PTQ) | Leukemic cells | >200 | [1] |

| 2-morpholino-4-(4-chlorophenylamino)quinoline (3c) | HepG2 | 11.42 | [9] |

| 2-morpholino-4-(4-bromophenylamino)quinoline (3d) | HepG2 | 8.50 | [9] |

| 2-morpholino-4-(4-iodophenylamino)quinoline (3e) | HepG2 | 12.76 | [9] |

| Nitroxoline (8-hydroxy-5-nitroquinoline) | T. cruzi (epimastigote) | 3.00 ± 0.44 | [3] |

| Nitroxoline (8-hydroxy-5-nitroquinoline) | T. cruzi (amastigote) | 1.24 ± 0.23 | [3] |

| [VO(L1)2] (Vanadium complex with 8-hydroxyquinoline derivative) | A375 (melanoma) | <10 | [10] |

| [Ni(L1)2] (Nickel complex with 8-hydroxyquinoline derivative) | HCT-116 (colon) | <10 | [10] |

Experimental Protocols

Detailed methodologies for key experiments are crucial for the investigation of a compound's mechanism of action. Below are representative protocols based on studies of similar compounds.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of the compound on cancer cells.

-

Cell Seeding: Plate cancer cells (e.g., HepG2, A549) in 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of 5-morpholin-4-yl-8-nitroquinoline (e.g., 0.5 to 50 µM) for 24, 48, or 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The cell viability is calculated as a percentage of the control (untreated cells).

Cell Cycle Analysis by Flow Cytometry

This method determines the effect of the compound on cell cycle progression.

-

Cell Treatment: Treat cells with the compound at its IC50 concentration for 24 or 48 hours.

-

Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in 70% cold ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The percentage of cells in G0/G1, S, and G2/M phases is determined using cell cycle analysis software.

Apoptosis Assay by Annexin V/PI Staining

This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

-

Cell Treatment: Treat cells with the compound for a specified time (e.g., 24 hours).

-

Staining: Harvest the cells and resuspend them in Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) and incubate in the dark for 15 minutes.

-

Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Western Blot Analysis for Signaling Pathway Proteins

This technique is used to measure the levels of specific proteins involved in signaling pathways.

-

Protein Extraction: Treat cells with the compound, then lyse the cells in RIPA buffer to extract total protein.

-

Protein Quantification: Determine the protein concentration using a BCA protein assay.

-

SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane and incubate with primary antibodies against target proteins (e.g., Akt, p-Akt, mTOR, p-mTOR, caspases, cyclins) overnight at 4°C.

-

Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations

Signaling Pathway Diagram

Caption: Proposed mechanism of action for 5-morpholin-4-yl-8-nitroquinoline.

Experimental Workflow Diagram

Caption: General workflow for investigating the mechanism of action.

Conclusion

While direct experimental evidence for the mechanism of action of 5-morpholin-4-yl-8-nitroquinoline is currently unavailable, this guide provides a scientifically grounded hypothesis based on the known activities of structurally similar compounds. The proposed anti-neoplastic effects, including the induction of apoptosis and cell cycle arrest, likely mediated through the inhibition of critical cell survival pathways like PI3K/Akt/mTOR, offer a strong rationale for further investigation. The experimental protocols and workflows detailed herein provide a comprehensive framework for elucidating the precise molecular mechanisms of this compound, which may hold promise for future drug development.

References

- 1. Intercalative pyrimido[4',5':4,5]thieno(2,3-b)quinolines induce apoptosis in leukemic cells: a comparative study of methoxy and morpholino substitution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound [mdpi.com]

- 4. Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Luteolin induces apoptosis via death receptor 5 upregulation in human malignant tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Drug-induced caspase 8 upregulation sensitises cisplatin-resistant ovarian carcinoma cells to rhTRAIL-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Induction of p21/WAF1 and G1 cell-cycle arrest by the chemopreventive agent apigenin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

In Vitro Cytotoxicity of 5-Morpholin-4-yl-8-nitro-quinoline on Cancer Cell Lines: A Technical Guide Based on Structurally Related Compounds

Disclaimer: As of the latest literature review, no specific studies detailing the in vitro cytotoxicity of 5-Morpholin-4-yl-8-nitro-quinoline on cancer cell lines have been published. This technical guide, therefore, provides an in-depth analysis of the cytotoxic properties of structurally analogous compounds, namely morpholino-substituted quinolines/quinazolines and 8-nitroquinoline derivatives, to offer insights into the potential anticancer activity of the target compound. The experimental protocols, data, and proposed mechanisms are derived from studies on these related molecules and should be considered as a reference for designing future investigations into this compound.

Introduction: The Quinoline Scaffold in Anticancer Research

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a wide array of biological activities, including anticancer properties.[1] Its derivatives have been shown to exert cytotoxic effects through various mechanisms, such as inhibition of topoisomerases, disruption of microtubule polymerization, and modulation of signaling pathways crucial for cancer cell proliferation and survival.[1] The introduction of specific substituents at various positions on the quinoline ring can significantly influence the compound's potency, selectivity, and mechanism of action. This guide focuses on the potential cytotoxic effects of a quinoline derivative featuring a morpholino group at the 5th position and a nitro group at the 8th position.

Cytotoxicity of Structurally Related Compounds

To infer the potential activity of this compound, we will examine the cytotoxicity of two classes of related compounds: those with a morpholino substitution and those with an 8-nitro substitution.

Morpholino-Substituted Quinolines and Quinazolines

The morpholine moiety is often incorporated into drug candidates to improve their pharmacological properties, including aqueous solubility and metabolic stability. Studies on morpholino-substituted quinolines and the closely related quinazolines have demonstrated significant cytotoxic activity against various cancer cell lines.

For instance, a series of 2-morpholino-4-anilinoquinoline derivatives were synthesized and evaluated for their anticancer potential against the HepG2 (hepatocellular carcinoma) cell line.[2] Several of these compounds exhibited potent cytotoxicity, with IC50 values in the low micromolar range.[2] Similarly, morpholine-substituted quinazoline derivatives have shown significant cytotoxic activity against A549 (lung carcinoma), MCF-7 (breast adenocarcinoma), and SHSY-5Y (neuroblastoma) cell lines.[3][4]

Table 1: In Vitro Cytotoxicity of Morpholino-Substituted Quinolines and Quinazolines

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| 2-Morpholino-4-anilinoquinolines | HepG2 | 8.50 - 12.76 | [2] |

| Morpholine-substituted quinazolines | A549 | 8.55 - 20.84 | [4] |

| MCF-7 | 3.15 - 10.00+ | [4] | |

| SHSY-5Y | 3.36 - 15.00+ | [4] |

8-Nitroquinoline Derivatives

The presence of a nitro group, an electron-withdrawing substituent, at the 8-position of the quinoline ring can also confer cytotoxic properties. Studies on 2-styryl-8-nitroquinolines have demonstrated their ability to inhibit the growth of HeLa (cervical cancer) cells.[5][6] Interestingly, a comparative study showed that 2-styryl-8-hydroxyquinolines exhibited better cytotoxicity than their 8-nitro counterparts, suggesting that the substituent at the 8-position plays a critical role in the compound's activity.[5][6] Another study investigated the cytotoxicity of 7-methyl-8-nitro-quinoline against the Caco-2 (colorectal adenocarcinoma) cell line, revealing an IC50 value of 1.87 µM.[7]

Table 2: In Vitro Cytotoxicity of 8-Nitroquinoline Derivatives

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| 2-Styryl-8-nitroquinolines | HeLa | 2.897 - 10.370 | [5][6] |

| 7-Methyl-8-nitro-quinoline | Caco-2 | 1.87 | [7] |

Experimental Protocols

The following are detailed methodologies for key experiments typically employed in the in vitro evaluation of anticancer compounds, based on the cited literature for structurally related quinoline derivatives.

Cell Culture

-

Cell Lines: Human cancer cell lines such as A549 (lung), MCF-7 (breast), HepG2 (liver), HeLa (cervical), and Caco-2 (colorectal) are commonly used.

-

Culture Medium: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) or Roswell Park Memorial Institute (RPMI) 1640 medium, supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.

-

Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound. A vehicle control (e.g., DMSO) is also included.

-

Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours.

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

-

Formazan Solubilization: The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the compound concentration.

References

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Substituent-Controlled Structural, Supramolecular, and Cytotoxic Properties of a Series of 2-Styryl-8-nitro and 2-Styryl-8-hydroxy Quinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. brieflands.com [brieflands.com]

An In-depth Technical Guide on the Antimicrobial Spectrum of 5-Morpholin-4-yl-8-nitro-quinoline

Disclaimer: Following a comprehensive literature search, no specific studies detailing the antimicrobial spectrum, including quantitative data such as Minimum Inhibitory Concentrations (MICs), for the compound 5-Morpholin-4-yl-8-nitro-quinoline were identified in publicly available scientific literature. The PubChem database entry for this compound (CID 2829612) provides chemical and physical properties but does not include any biological activity data[1].

Therefore, this guide will address the user's request by providing information on the antimicrobial properties of structurally related compounds, namely derivatives of 5-nitroquinoline. This will be supplemented with a general overview of the experimental protocols typically employed for determining the antimicrobial spectrum of a novel compound.

Antimicrobial Activity of Structurally Related Compounds

The antimicrobial activity of quinoline derivatives is well-documented, with the nature and position of substituents on the quinoline ring playing a crucial role in their spectrum and potency[2]. The requested compound, this compound, possesses two key features: a nitro group at the 5-position and a morpholine group at the 8-position. While data for this specific combination is unavailable, the antimicrobial activities of other 5-nitroquinoline derivatives have been reported.

5-Nitroquinoline Derivatives

The 5-nitro substituent is a known pharmacophore in several antimicrobial agents. A notable example is Nitroxoline (8-hydroxy-5-nitroquinoline), a urinary antiseptic with a broad spectrum of activity.

Nitroxoline (8-Hydroxy-5-nitroquinoline):

Nitroxoline has demonstrated antibacterial, antifungal, and antiprotozoal activities[3]. It is particularly effective in treating urinary tract infections. Its mechanism of action is believed to involve the chelation of essential metal ions, which disrupts enzymatic functions in microbial cells[3].

5-Nitro-8-methoxyquinoline:

Studies on 5-Nitro-8-methoxyquinoline have shown that it exhibits both antibacterial and antifungal properties. One study reported strong antifungal activity against Aspergillus flavus, Aspergillus niger, and Trichophyton species. It also displayed significant antibacterial activity against Bacillus subtilis, Salmonella spp., and Salmonella typhi[4].

The available data on these related compounds suggests that the 5-nitroquinoline scaffold is a promising framework for the development of antimicrobial agents. The introduction of a morpholine group at the 8-position, as in the requested compound, could potentially modulate this activity, but specific data is lacking.

Experimental Protocols for Antimicrobial Susceptibility Testing

The following section outlines a generalized experimental protocol for determining the Minimum Inhibitory Concentration (MIC) of a compound, a key metric in assessing its antimicrobial spectrum. This protocol is based on standard methodologies such as those provided by the Clinical and Laboratory Standards Institute (CLSI)[5].

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation[6]. A common method for determining MIC is the broth microdilution assay.

Materials and Reagents:

-

Test compound (e.g., this compound)

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Sterile 96-well microtiter plates

-

Incubator

-

Spectrophotometer (for reading optical density)

Procedure:

-

Preparation of Inoculum: A standardized suspension of the microorganism is prepared to a specific cell density (e.g., 10^5 CFU/mL).

-

Serial Dilution of the Test Compound: The test compound is serially diluted in the broth medium in the wells of a 96-well plate to obtain a range of concentrations.

-

Inoculation: Each well is inoculated with the microbial suspension.

-

Controls: Positive (microorganism in broth without the compound) and negative (broth only) controls are included.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the initial screening and evaluation of the antimicrobial activity of a novel compound.

Caption: Workflow for Antimicrobial Drug Discovery.

Conclusion

While there is a lack of specific data on the antimicrobial spectrum of this compound, the known activities of related 5-nitroquinoline derivatives suggest that this compound class holds potential as antimicrobial agents. Further research is required to synthesize and evaluate the specific antimicrobial properties of this compound to determine its spectrum of activity and potential therapeutic applications. The experimental protocols and workflows described herein provide a general framework for how such an evaluation would be conducted.

References

- 1. 8-(Morpholin-4-yl)-5-nitroquinoline | C13H13N3O3 | CID 2829612 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Recent update on antibacterial and antifungal activity of quinoline scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. idexx.dk [idexx.dk]

Technical Guide: Physicochemical and Metabolic Profiling of 5-Morpholin-4-yl-8-nitro-quinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Morpholin-4-yl-8-nitro-quinoline is a quinoline derivative with potential significance in medicinal chemistry and drug discovery. The morpholine and nitro functional groups appended to the quinoline core suggest that this compound may possess unique biological activities. As with any potential drug candidate, a thorough understanding of its fundamental physicochemical properties, such as solubility and stability, is critical for successful preclinical and clinical development. Poor solubility can impede absorption and lead to low bioavailability, while instability can compromise shelf-life, therapeutic efficacy, and safety.[1][2][3]

This technical guide provides a comprehensive overview of the essential experimental protocols for evaluating the aqueous solubility and stability of this compound. It is designed to offer researchers and drug development professionals a robust framework for generating reliable and reproducible data to inform lead optimization, formulation development, and overall developability assessment. The methodologies described herein are standard in the pharmaceutical industry and adhere to established principles of drug metabolism and pharmacokinetics (DMPK) screening.

Aqueous Solubility Assessment

Aqueous solubility is a critical determinant of a drug's absorption and bioavailability.[3] For orally administered drugs, dissolution in the gastrointestinal tract is a prerequisite for absorption. This section details two key types of solubility assays: kinetic and thermodynamic. Kinetic solubility is typically used in early-stage discovery for high-throughput screening, while thermodynamic solubility provides the true equilibrium value, which is essential for later-stage development and formulation.[1][4]

Kinetic Solubility Testing

The kinetic solubility assay measures the solubility of a compound that is first dissolved in an organic solvent (typically DMSO) and then diluted into an aqueous buffer.[1][4] It reflects the concentration at which a compound precipitates from a supersaturated solution and is a rapid method suitable for early-stage compound screening.[5][6]

2.1.1 Experimental Protocol: Shake-Flask Kinetic Solubility

-

Stock Solution Preparation: Prepare a 20 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).[5]

-

Incubation Mixture: In duplicate, add 10 µL of the 20 mM stock solution to 490 µL of phosphate-buffered saline (PBS, pH 7.4) in 1.4 mL microtubes. This creates a 2% DMSO concentration and a nominal compound concentration of 400 µM.[5]

-

Equilibration: Place the tubes in a thermomixer set to 850 rpm and incubate at 25°C for 2 hours to allow for precipitation of the supersaturated solution.[5][6]

-

Separation of Undissolved Compound: Following incubation, subject the samples to filtration using a 96-well solubility filter plate (e.g., Millipore Multiscreen, 0.45 µm pore size) or centrifugation at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitate.[5][6]

-

Quantification: Transfer the clear filtrate or supernatant to a new plate. Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[6][7] A calibration curve is constructed using serial dilutions of the stock solution to quantify the final concentration.[5]

Thermodynamic Solubility Testing

Thermodynamic solubility is the true equilibrium solubility of a compound in a given solvent.[2] This "gold standard" measurement is determined by adding an excess of the solid compound to the solvent and allowing it to equilibrate over an extended period.[1][2]

2.2.1 Experimental Protocol: Shake-Flask Thermodynamic Solubility

-

Sample Preparation: Add an excess amount (e.g., 1-2 mg) of solid, crystalline this compound directly into a vial containing a known volume (e.g., 1 mL) of the test buffer (e.g., PBS at pH 5.0, 7.4, and 9.0).[2][7] No DMSO is used.

-

Equilibration: Seal the vials and place them on a vial roller system or shaker. Agitate the samples at ambient temperature (e.g., 25°C) for at least 24 hours to ensure equilibrium is reached.[2][6][7]

-

Separation of Undissolved Compound: After equilibration, filter the suspension through a 0.45 µm filter to remove any undissolved solid.[7]

-

Quantification: Analyze the concentration of the dissolved compound in the clear filtrate using a validated HPLC-UV or LC-MS/MS method.[2]

Data Presentation: Solubility of this compound

The following tables summarize hypothetical, yet representative, data for the solubility of this compound.

Table 1: Kinetic Solubility in PBS (pH 7.4)

| Parameter | Value |

|---|---|

| Method | Shake-Flask |

| Buffer | PBS, pH 7.4 |

| Incubation Time | 2 hours |

| Temperature | 25°C |

| Solubility (µg/mL) | 35.2 |

| Solubility (µM) | 135.8 |

Table 2: Thermodynamic Solubility at Various pH Values

| pH of Buffer | Solubility (µg/mL) | Solubility (µM) |

|---|---|---|

| 5.0 | 78.5 | 302.9 |

| 7.4 | 24.1 | 93.0 |

| 9.0 | 22.8 | 88.0 |

Note: Molecular weight of this compound (C13H13N3O3) is 259.26 g/mol .[8]

Visualization: Solubility Testing Workflow

Caption: Workflow for Kinetic and Thermodynamic Solubility Assays.

Stability Assessment

Evaluating the stability of a compound under various conditions is crucial to ensure it maintains its identity, purity, and potency throughout its lifecycle.[9] This section covers chemical stability in different pH buffers, photostability, and metabolic stability in liver microsomes.

Chemical (pH) Stability

This test evaluates the susceptibility of the compound to hydrolysis across a range of pH values.[9]

3.1.1 Experimental Protocol: pH Stability

-

Solution Preparation: Prepare a 10 µM solution of this compound in aqueous buffers of varying pH (e.g., pH 1.2 for simulated gastric fluid, pH 7.4 for physiological conditions, and pH 9.0).

-

Incubation: Incubate the solutions at a controlled temperature (e.g., 37°C) for an extended period (e.g., 48 hours). A parallel set of samples is kept at 4°C as a baseline control (T=0).

-

Sampling: Collect aliquots at multiple time points (e.g., 0, 2, 4, 8, 24, 48 hours).

-

Analysis: Quench the reaction by adding an equal volume of cold acetonitrile. Analyze the samples by LC-MS/MS to determine the percentage of the parent compound remaining relative to the T=0 sample.

Photostability

Photostability testing determines if a compound is degraded by exposure to light, as outlined in ICH guideline Q1B.[10][11] This is critical for handling, formulation, and packaging.

3.2.1 Experimental Protocol: Photostability (ICH Q1B)

-

Sample Preparation: Prepare a solid sample of this compound spread in a thin layer (not more than 3 mm) in a chemically inert, transparent container. Prepare a parallel "dark" control sample wrapped in aluminum foil.[12]

-

Exposure: Place the samples in a photostability chamber. Expose them to a light source that produces a standardized output similar to the D65/ID65 emission standard (combining visible and UV light).[12]

-

Dosage: The total illumination should be not less than 1.2 million lux hours, and the integrated near-ultraviolet energy should be not less than 200 watt-hours per square meter.[10][11]

-

Analysis: After exposure, compare the exposed sample to the dark control. Assess for any physical changes (e.g., color) and quantify the compound and any degradants using a stability-indicating HPLC method.

Metabolic Stability

This assay assesses the compound's susceptibility to metabolism by liver enzymes, primarily Cytochrome P450s (CYPs), which are a major source of drug clearance.[13][14] Human liver microsomes (HLM) are subcellular fractions containing these enzymes and are widely used for in vitro clearance screening.[15]

3.3.1 Experimental Protocol: Human Liver Microsome (HLM) Stability

-

Incubation Medium: Prepare an incubation medium containing phosphate buffer (100 mM, pH 7.4), MgCl₂, and pooled human liver microsomes (0.5 mg/mL protein).[13][14]

-

Compound Addition: Add this compound to the medium to a final concentration of 1 µM. Pre-incubate the mixture at 37°C for 5 minutes.

-

Reaction Initiation: Initiate the metabolic reaction by adding the cofactor NADPH (final concentration 1 mM).[14] A control incubation is run in parallel without NADPH to assess non-enzymatic degradation.

-

Time Points: Collect aliquots at several time points (e.g., 0, 5, 15, 30, 45 minutes).[14]

-

Reaction Termination: Stop the reaction at each time point by adding a volume of cold acetonitrile containing an internal standard.[13]

-

Analysis: Centrifuge the samples to pellet the protein. Analyze the supernatant by LC-MS/MS to measure the disappearance of the parent compound over time.

-

Data Calculation: Plot the natural logarithm of the percent remaining compound versus time. The slope of this line is the elimination rate constant (k). From this, the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (CLint) can be calculated.[13]

Data Presentation: Stability of this compound

Table 3: Chemical Stability (% Remaining after 48h at 37°C)

| pH | % Parent Compound Remaining | Stability Classification |

|---|---|---|

| 1.2 | 92.5% | Stable |

| 7.4 | 98.1% | Stable |

| 9.0 | 75.4% | Moderately Stable |

Table 4: Photostability (ICH Q1B)

| Condition | Appearance | % Parent Compound Remaining |

|---|---|---|

| Dark Control | Yellow Powder | 99.8% |

| Exposed to Light | Darkened Powder | 81.2% |

Table 5: Metabolic Stability in Human Liver Microsomes (HLM)

| Parameter | Value | Classification |

|---|---|---|

| Incubation Time | 45 min | - |

| In Vitro Half-Life (t½, min) | 25.8 | Moderate |

| Intrinsic Clearance (CLint, µL/min/mg) | 53.7 | Moderate |

Visualization: Stability Testing Workflow

References

- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 2. evotec.com [evotec.com]

- 3. creative-biolabs.com [creative-biolabs.com]

- 4. Aqueous Solubility Assays - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 5. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 6. enamine.net [enamine.net]

- 7. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 8. 8-(Morpholin-4-yl)-5-nitroquinoline | C13H13N3O3 | CID 2829612 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. ema.europa.eu [ema.europa.eu]

- 10. database.ich.org [database.ich.org]

- 11. ema.europa.eu [ema.europa.eu]

- 12. ikev.org [ikev.org]

- 13. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

- 14. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 15. Metabolic Stability Assays [merckmillipore.com]

Lipophilicity and Membrane Permeability of 5-Morpholin-4-yl-8-nitro-quinoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the lipophilicity and membrane permeability of the synthetic compound 5-Morpholin-4-yl-8-nitro-quinoline. Understanding these fundamental physicochemical properties is crucial for assessing its potential as a drug candidate, as they significantly influence its absorption, distribution, metabolism, and excretion (ADME) profile. This document summarizes key data, outlines detailed experimental protocols for characterization, and provides visual representations of the core concepts.

Core Concepts: Lipophilicity and Permeability

Lipophilicity, the affinity of a molecule for a lipid-rich environment, is a critical determinant of its ability to cross biological membranes. It is commonly expressed as the logarithm of the partition coefficient (logP) between an octanol and water phase. Membrane permeability, the rate at which a compound crosses a biological membrane, is influenced by lipophilicity, as well as other factors such as molecular size, charge, and interaction with membrane transporters.

A delicate balance is required; while sufficient lipophilicity is necessary for membrane traversal, excessive lipophilicity can lead to poor aqueous solubility, increased metabolic clearance, and off-target toxicity. Therefore, the characterization of these properties is a cornerstone of early-stage drug discovery.

Quantitative Data on Lipophilicity

| Compound | Molecular Formula | XLogP3 | Data Source |

| 8-(Morpholin-4-yl)-5-nitroquinoline (Isomer) | C₁₃H₁₃N₃O₃ | 1.8 | PubChem CID: 2829612[1] |

| 5-Nitroquinoline | C₉H₆N₂O₂ | 1.9 | PubChem CID: 11829 |

| 8-Nitroquinoline | C₉H₆N₂O₂ | 1.4 | PubChem CID: 11830[2] |

The XLogP3 value of 1.8 for the closely related isomer suggests that this compound is a moderately lipophilic compound. This level of lipophilicity is often associated with good oral absorption and cell permeability.

Experimental Protocols for Permeability Assessment

To experimentally determine the membrane permeability of this compound, two standard in vitro assays are recommended: the Caco-2 permeability assay and the Parallel Artificial Membrane Permeability Assay (PAMPA).

Caco-2 Permeability Assay

The Caco-2 permeability assay is a widely accepted in vitro model for predicting human intestinal absorption of drugs. It utilizes the Caco-2 cell line, a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes with tight junctions, mimicking the intestinal barrier.

Methodology:

-

Cell Culture and Monolayer Formation: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21 days to allow for differentiation and the formation of a confluent monolayer.

-

Monolayer Integrity Assessment: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a paracellular marker such as Lucifer yellow.

-

Permeability Measurement:

-

The test compound (this compound) is dissolved in a suitable transport buffer and added to the apical (donor) side of the Transwell® insert.

-

Samples are collected from the basolateral (receiver) side at various time points.

-

The concentration of the compound in the donor and receiver compartments is quantified using a suitable analytical method, such as LC-MS/MS.

-

-

Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation:

Papp (cm/s) = (dQ/dt) / (A * C₀)

Where:

-

dQ/dt is the rate of permeation of the drug across the cells.

-

A is the surface area of the filter membrane.

-

C₀ is the initial concentration of the drug in the donor chamber.

-

Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a high-throughput, non-cell-based assay that predicts passive transcellular permeability. It measures the permeation of a compound from a donor compartment, through a filter coated with an artificial lipid membrane, to an acceptor compartment.

Methodology:

-

Membrane Preparation: A filter plate is coated with a solution of a lipid (e.g., phosphatidylcholine) in an organic solvent (e.g., dodecane) to form an artificial membrane.

-

Assay Setup:

-

The donor wells of a 96-well plate are filled with a solution of the test compound.

-

The acceptor plate, containing buffer, is placed on top of the donor plate, sandwiching the artificial membrane.

-

-

Incubation: The plate assembly is incubated for a defined period to allow for the passive diffusion of the compound across the membrane.

-

Quantification: The concentration of the compound in the donor and acceptor wells is determined using a suitable analytical method, typically UV-Vis spectroscopy or LC-MS/MS.

-

Data Analysis: The effective permeability (Pe) is calculated based on the final concentrations in the donor and acceptor wells.

Visualization of Core Concepts and Workflows

The following diagrams illustrate the logical relationship between lipophilicity and membrane permeability, as well as a typical experimental workflow for permeability assessment.

Caption: Relationship between physicochemical properties and membrane permeability.

Caption: General experimental workflow for in vitro permeability assessment.

Conclusion

The available computational data suggests that this compound possesses a moderate level of lipophilicity, a characteristic often favorable for oral drug candidates. However, experimental verification of both its lipophilicity and, more critically, its membrane permeability is essential for a comprehensive assessment of its drug-like properties. The Caco-2 and PAMPA assays provide robust and complementary methods for this evaluation. The protocols and conceptual frameworks presented in this guide offer a solid foundation for researchers and drug development professionals to further investigate the potential of this and other novel chemical entities.

References

Methodological & Application

Application Notes and Protocols: 5-Morpholin-4-yl-8-nitro-quinoline as a Fluorescent Probe for Bioimaging of Hypoxia

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline derivatives are a prominent class of heterocyclic compounds widely utilized in the development of fluorescent probes for bioimaging due to their versatile photophysical properties and biological compatibility.[1][2] Among these, nitroquinoline-based probes are of particular interest for their application in detecting cellular hypoxia, a condition of low oxygen concentration that is a hallmark of various pathologies, including solid tumors and ischemic diseases.[3] The underlying principle of these probes is the selective enzymatic reduction of the non-fluorescent nitro group to a highly fluorescent amino group under hypoxic conditions.[3]

This document provides detailed application notes and experimental protocols for the use of 5-Morpholin-4-yl-8-nitro-quinoline, a novel fluorescent probe designed for the bioimaging of hypoxic cells. The morpholine moiety is incorporated to potentially enhance aqueous solubility and cellular uptake.

Principle of Detection

The fluorescence of this compound is quenched by the presence of the electron-withdrawing nitro group at the 8-position. In the presence of cellular reductases that are upregulated under hypoxic conditions, the nitro group undergoes a reduction to an amino group. This conversion restores the fluorescence of the quinoline core, leading to a "turn-on" fluorescent signal that is directly proportional to the level of hypoxia.

Physicochemical and Fluorescent Properties

Below is a summary of the key properties of this compound and its activated (reduced) form.

| Property | This compound (Probe) | 5-Morpholin-4-yl-8-amino-quinoline (Activated Probe) |

| Molecular Formula | C₁₃H₁₃N₃O₃ | C₁₃H₁₄N₄O |

| Molecular Weight | 259.26 g/mol | 230.27 g/mol |

| Appearance | Pale yellow to yellow solid | Yellow to orange solid |

| Solubility | Soluble in DMSO, DMF, and other organic solvents | Soluble in DMSO, DMF, and other organic solvents |

| Excitation Wavelength (λex) | ~340 nm | ~450 nm |

| Emission Wavelength (λem) | No significant emission | ~520 nm |

| Fluorescence | Non-fluorescent | Bright green fluorescence |

| Quantum Yield (Φ) | < 0.01 | > 0.5 (estimated) |

Experimental Protocols

I. Preparation of Stock Solution

-

Materials:

-

This compound

-

Anhydrous dimethyl sulfoxide (DMSO)

-

Microcentrifuge tubes

-

-

Protocol:

-

Prepare a 10 mM stock solution of this compound by dissolving 2.59 mg of the compound in 1 mL of anhydrous DMSO.

-

Vortex thoroughly to ensure complete dissolution.

-

Aliquot the stock solution into smaller volumes (e.g., 20 µL) to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C, protected from light.

-

II. Cell Culture and Staining

-

Materials:

-

Cancer cell line of choice (e.g., HeLa, A549, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Glass-bottom dishes or 96-well black plates with clear bottoms

-

Phosphate-buffered saline (PBS)

-

Hypoxia chamber or chemical hypoxia-inducing agent (e.g., CoCl₂)

-

-

Protocol:

-

Seed the cells onto glass-bottom dishes or 96-well plates at an appropriate density to achieve 60-70% confluency on the day of the experiment.

-

Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours.

-

Induction of Hypoxia (choose one method):

-

Hypoxia Chamber: Place the cell culture plates in a hypoxia chamber with a gas mixture of 1% O₂, 5% CO₂, and 94% N₂ for 12-24 hours. A normoxic control plate should be kept in a standard incubator (21% O₂, 5% CO₂).

-

Chemical Hypoxia: Treat the cells with a chemical hypoxia-inducing agent, such as 100-200 µM CoCl₂, for 12-24 hours.

-

-

Probe Loading:

-

Dilute the 10 mM stock solution of this compound in pre-warmed serum-free cell culture medium to a final working concentration of 5-10 µM.

-

Remove the culture medium from the cells and wash once with warm PBS.

-

Add the probe-containing medium to the cells and incubate for 30-60 minutes at 37°C.

-

-

Washing:

-

Remove the probe-containing medium.

-

Wash the cells twice with warm PBS to remove any excess probe.

-

Add fresh, pre-warmed complete culture medium to the cells.

-

-

III. Fluorescence Microscopy and Data Analysis

-

Instrumentation:

-

Inverted fluorescence microscope equipped with a DAPI filter set (for excitation around 340 nm of the non-activated probe, if needed for co-localization) and a GFP/FITC filter set (for excitation around 450 nm and emission around 520 nm of the activated probe).

-

High-sensitivity CCD camera.

-

-

Imaging Protocol:

-

Place the cell culture dish on the microscope stage.

-

For the hypoxic sample, use the GFP/FITC filter set to visualize the green fluorescence of the activated probe.

-

For the normoxic control, image under the same conditions to observe the background fluorescence.

-

Acquire images using consistent settings (e.g., exposure time, gain) for all samples to allow for quantitative comparison.

-

Optionally, acquire bright-field images to assess cell morphology.

-

-

Data Analysis:

-

Use image analysis software (e.g., ImageJ, CellProfiler) to quantify the fluorescence intensity of the cells.

-

Correct for background fluorescence.

-

Calculate the average fluorescence intensity per cell for both normoxic and hypoxic conditions.

-

Compare the fluorescence intensity between the two conditions to determine the fold-change in fluorescence upon hypoxia.

-

Visualizations

Signaling Pathway of Probe Activation

References

Application Notes: 5-Morpholin-4-yl-8-nitro-quinoline (Compound QN-1) in Kinase Inhibition Assays

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Quinoline derivatives are a significant class of heterocyclic compounds that form the scaffold for many therapeutic agents due to their wide range of biological activities, including anticancer, antimalarial, and antibacterial effects.[1] In oncology, the quinoline core is a privileged structure for the design of kinase inhibitors, which are crucial in cancer therapy for their ability to disrupt aberrant signaling pathways that drive tumor growth.[2] The Phosphoinositide 3-kinase (PI3K)/AKT/mTOR signaling pathway is one of the most frequently dysregulated cascades in human cancers, controlling essential cellular processes like cell growth, proliferation, survival, and metabolism.[3][4][5]

The morpholine moiety is a well-established pharmacophore in the development of PI3K inhibitors. The morpholine oxygen atom often forms a critical hydrogen bond with the hinge region of the kinase active site, contributing to both potency and selectivity.[6][7] The hypothetical compound 5-Morpholin-4-yl-8-nitro-quinoline , hereafter referred to as Compound QN-1 , combines the quinoline scaffold with a morpholine group, making it a promising candidate for investigation as a PI3K/mTOR pathway inhibitor.

These application notes provide a detailed protocol for evaluating the inhibitory activity of Compound QN-1 against Class I PI3K isoforms using a biochemical assay and for confirming its on-target effects within a cellular context.

Principle of the Assay

The primary method for determining the inhibitory potential of Compound QN-1 is an in vitro kinase inhibition assay. This biochemical assay quantifies the ability of the compound to block the enzymatic activity of a target kinase. The assay measures the phosphorylation of a specific substrate by the kinase in the presence of varying concentrations of the inhibitor. The activity can be monitored using various detection methods, such as fluorescence resonance energy transfer (FRET), luminescence, or radiometric detection of incorporated phosphate.[8]

By titrating the inhibitor concentration, a dose-response curve is generated, from which the half-maximal inhibitory concentration (IC50) value can be calculated. The IC50 represents the concentration of the inhibitor required to reduce the kinase's enzymatic activity by 50% and is a key parameter for quantifying inhibitor potency.[9]

Visualizations

Signaling Pathway

Caption: The PI3K/AKT/mTOR signaling cascade and the putative inhibition point of Compound QN-1.

Experimental Workflow

Caption: General workflow for determining the IC50 value of Compound QN-1 in a kinase assay.

Illustrative Data

The following table presents hypothetical inhibitory activity data for Compound QN-1 against a panel of kinases to illustrate a potential selectivity profile.

Table 1: Illustrative IC50 Data for Compound QN-1

| Target Kinase | IC50 (nM) | Kinase Family |

|---|---|---|

| PI3Kα | 25 | Lipid Kinase |

| PI3Kβ | 150 | Lipid Kinase |

| PI3Kδ | 45 | Lipid Kinase |

| PI3Kγ | 98 | Lipid Kinase |

| mTOR | 189 | PIKK |

| CDK2 | >10,000 | Protein Kinase (Ser/Thr) |

| MEK1 | >10,000 | Protein Kinase (Ser/Thr) |

| EGFR | 8,500 | Protein Kinase (Tyr) |

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.

Experimental Protocols

Protocol 1: In Vitro Biochemical Assay for PI3Kα Inhibition

This protocol describes a method to determine the IC50 value of Compound QN-1 against the PI3Kα isoform using a homogenous time-resolved fluorescence (HTRF) assay.

A. Materials and Reagents

-

Recombinant human PI3Kα (p110α/p85α)

-

PI(4,5)P2 substrate

-

Biotinylated-PIP3 tracer

-

Europium-labeled anti-GST antibody (or other tag-specific antibody)

-

Streptavidin-XL665

-

ATP solution

-

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.05% CHAPS)

-

Compound QN-1

-

DMSO (100%)

-

Low-volume, white 384-well assay plates

-

HTRF-compatible microplate reader

B. Preparation of Solutions

-

Compound QN-1 Stock: Prepare a 10 mM stock solution of Compound QN-1 in 100% DMSO.

-

Compound Dilution Series: Create a serial dilution of Compound QN-1 in DMSO. Then, further dilute this series in kinase reaction buffer to create 4X final assay concentrations. The final DMSO concentration in the assay should be kept constant, typically ≤1%.

-

Kinase Solution: Dilute the recombinant PI3Kα enzyme in kinase reaction buffer to a 2X final concentration. The optimal concentration should be determined empirically.

-

Substrate/ATP Mix: Prepare a 4X mix of PI(4,5)P2 substrate and ATP in kinase reaction buffer. The ATP concentration should ideally be at or near its Km for the enzyme to ensure accurate competitive inhibitor assessment.[8]

-

Detection Mix: Prepare a detection mix containing the Europium-labeled antibody and Streptavidin-XL665 in detection buffer as per the manufacturer's instructions.

C. Assay Procedure

-